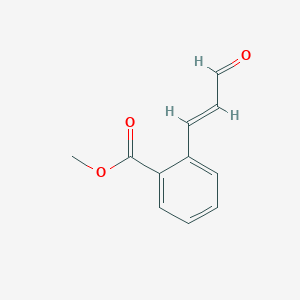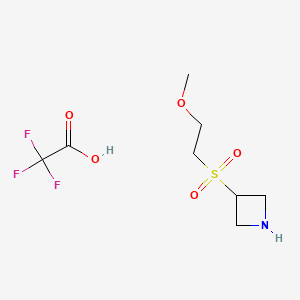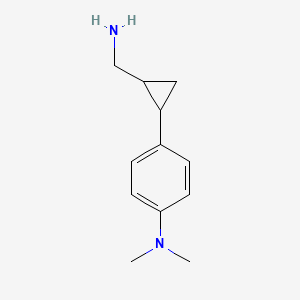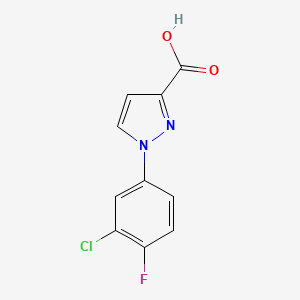
Methyl 2-(3-oxoprop-1-en-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-oxoprop-1-en-1-yl)benzoate: is an organic compound with the molecular formula C11H10O3 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 3-oxoprop-1-en-1-yl substituent on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-(3-oxoprop-1-en-1-yl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(3-oxoprop-1-en-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(3-oxoprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoate esters.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-(3-oxoprop-1-en-1-yl)benzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It may also serve as a model compound for investigating the metabolism of ester-containing drugs.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They can be modified to create new drug candidates with improved pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of methyl 2-(3-oxoprop-1-en-1-yl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles allows it to modify biological molecules, potentially affecting enzyme activity and cellular processes.
Comparación Con Compuestos Similares
- Methyl 4-(3-oxoprop-1-en-1-yl)benzoate
- Methyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
- Methyl 2-(3-oxoprop-1-yn-1-yl)benzoate
Comparison: Methyl 2-(3-oxoprop-1-en-1-yl)benzoate is unique due to its specific substitution pattern on the benzene ring. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for distinct applications in research and industry.
Propiedades
Número CAS |
78024-61-0 |
|---|---|
Fórmula molecular |
C11H10O3 |
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
methyl 2-[(E)-3-oxoprop-1-enyl]benzoate |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-8H,1H3/b6-4+ |
Clave InChI |
NMMONMOXYJIGLW-GQCTYLIASA-N |
SMILES isomérico |
COC(=O)C1=CC=CC=C1/C=C/C=O |
SMILES canónico |
COC(=O)C1=CC=CC=C1C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl2-[(1-amino-2-methylpropan-2-yl)oxy]acetatehydrochloride](/img/structure/B13614463.png)






